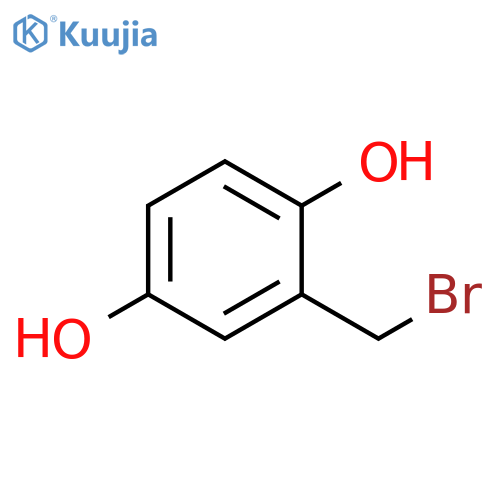

Cas no 854638-94-1 (2-(bromomethyl)benzene-1,4-diol)

854638-94-1 structure

商品名:2-(bromomethyl)benzene-1,4-diol

2-(bromomethyl)benzene-1,4-diol 化学的及び物理的性質

名前と識別子

-

- 2-(bromomethyl)benzene-1,4-diol

- 1,4-Benzenediol, 2-(bromomethyl)-

-

- インチ: 1S/C7H7BrO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4H2

- InChIKey: RWVDJHFUELVYHF-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=C(O)C=C1CBr

2-(bromomethyl)benzene-1,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911420-1.0g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 1g |

$857.0 | 2023-05-31 | ||

| Enamine | EN300-1911420-5.0g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 5g |

$2485.0 | 2023-05-31 | ||

| Enamine | EN300-1911420-1g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 1g |

$857.0 | 2023-09-17 | ||

| Enamine | EN300-1911420-0.05g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 0.05g |

$719.0 | 2023-09-17 | ||

| Enamine | EN300-1911420-0.1g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 0.1g |

$755.0 | 2023-09-17 | ||

| Enamine | EN300-1911420-0.25g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 0.25g |

$789.0 | 2023-09-17 | ||

| Enamine | EN300-1911420-10.0g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 10g |

$3683.0 | 2023-05-31 | ||

| Enamine | EN300-1911420-0.5g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 0.5g |

$823.0 | 2023-09-17 | ||

| Enamine | EN300-1911420-2.5g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 2.5g |

$1680.0 | 2023-09-17 | ||

| Enamine | EN300-1911420-5g |

2-(bromomethyl)benzene-1,4-diol |

854638-94-1 | 5g |

$2485.0 | 2023-09-17 |

2-(bromomethyl)benzene-1,4-diol 関連文献

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

854638-94-1 (2-(bromomethyl)benzene-1,4-diol) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 61549-49-3(9-Decenenitrile)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量